N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-chloroacetamide is a complex organic compound with a unique structure that includes a thiazole ring, a butoxyphenyl group, and a chloroacetamide moiety
Preparation Methods
The synthesis of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-chloroacetamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Scientific Research Applications
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-chloroacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-chloroacetamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The butoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, while the chloroacetamide moiety can form covalent bonds with target proteins, leading to their inhibition or activation .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives, such as:
N-[(2Z)-3-(3-bromobenzyl)-5-nitro-1,3-thiazol-2(3H)-ylidene]-N’-ethylurea: This compound has a similar thiazole core but different substituents, leading to distinct chemical and biological properties.
N-[(2Z)-3-(3-cyanobenzyl)-5-nitro-1,3-thiazol-2(3H)-ylidene]-N’-ethylurea: Another thiazole derivative with unique functional groups that confer different reactivity and applications. The uniqueness of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-chloroacetamide lies in its specific combination of functional groups, which provide a balance of reactivity and stability, making it suitable for various applications.
Properties
Molecular Formula |
C17H21ClN2O4S2 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-chloroacetamide |
InChI |
InChI=1S/C17H21ClN2O4S2/c1-2-3-7-24-13-6-4-5-12(8-13)20-14-10-26(22,23)11-15(14)25-17(20)19-16(21)9-18/h4-6,8,14-15H,2-3,7,9-11H2,1H3 |
InChI Key |
ISOSEWUIBMDVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.